1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one
Description
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a methoxy group and a 3-methylbutoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4/h5-6,9-10H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDWEVOYCSIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 3-methylbutanol.
Reaction Conditions: The reaction involves the alkylation of 3-methoxyphenol with 3-methylbutanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to form the intermediate 3-methoxy-4-(3-methylbutoxy)phenol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or butoxy groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-one: This compound has a trifluoromethyl group instead of a butoxy group, which imparts different chemical properties and reactivity.
1-[3-Methoxy-4-(methyl)phenyl]ethan-1-one: Lacks the butoxy group, making it less hydrophobic and altering its interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one, also known as a phenolic compound, has attracted considerable attention in biological research due to its diverse potential activities. This article explores its biological mechanisms, applications, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
This compound is characterized by the presence of a methoxy group and a 3-methylbutoxy side chain, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their conformation and function.
- Hydrophobic Interactions : The phenyl ring facilitates interactions with lipid membranes, potentially affecting membrane fluidity and permeability.
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals, thereby preventing cellular damage linked to diseases like cancer and neurodegenerative disorders .
Antioxidant Properties
Research has demonstrated that this compound shows substantial antioxidant activity. The compound effectively reduces oxidative stress by neutralizing free radicals. This property is vital for protecting cells from oxidative damage associated with various pathologies.
Cytotoxic Effects
Case studies have explored the cytotoxic effects of this compound on different cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antioxidant Capacity Evaluation :
- A study assessed the antioxidant capacity using DPPH and ABTS assays, revealing that the compound exhibited a strong scavenging effect comparable to standard antioxidants like ascorbic acid.
-
Cell Viability Assays :
- In vitro assays on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
Comparative Analysis
A comparison with similar compounds reveals unique properties attributed to the specific functional groups present in this compound:
| Compound | Antioxidant Activity (IC50) | Cytotoxicity (IC50) |
|---|---|---|
| 1-[3-Methoxy-4-(3-methylbutoxy)] | 15 µM | 25 µM |
| 1-[4-Methoxyphenyl]ethan-1-one | 20 µM | 35 µM |
| Resveratrol | 10 µM | 30 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
